molecular formula C11H15FN4O2S B15193606 5-(5-Amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-2H-1,2,4-thiadiazin-3-amine 1,1-dioxide, (5R)- CAS No. 1975138-46-5

5-(5-Amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-2H-1,2,4-thiadiazin-3-amine 1,1-dioxide, (5R)-

Cat. No.: B15193606
CAS No.: 1975138-46-5
M. Wt: 286.33 g/mol
InChI Key: XXTMTGDWWZJQQV-NSHDSACASA-N
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Description

2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an amino and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant drug with a similar thiadiazine structure but different functional groups.

    2-Thiophenemethylamine: Another compound with a thiadiazine ring, used in various chemical applications.

Uniqueness

What sets 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial use.

Properties

CAS No.

1975138-46-5

Molecular Formula

C11H15FN4O2S

Molecular Weight

286.33 g/mol

IUPAC Name

(5R)-5-(5-amino-2-fluorophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-amine

InChI

InChI=1S/C11H15FN4O2S/c1-11(8-5-7(13)3-4-9(8)12)6-19(17,18)16(2)10(14)15-11/h3-5H,6,13H2,1-2H3,(H2,14,15)/t11-/m0/s1

InChI Key

XXTMTGDWWZJQQV-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F

Origin of Product

United States

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